molecular formula C16H10ClF3N2 B2720015 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline CAS No. 882747-53-7

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline

Cat. No.: B2720015
CAS No.: 882747-53-7
M. Wt: 322.72
InChI Key: KUQDCHZNAXXFIE-UHFFFAOYSA-N
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Description

The compound “3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline” is a chemical compound that is part of the pyridine family . Pyridines are a class of organic compounds that have a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals for its unique properties .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods of synthesizing these compounds have been reported, such as chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthesis methods for a range of compounds related to 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline, exploring their antibacterial and anticancer properties. These compounds exhibit potent activity against certain cancer cell lines and bacterial strains, highlighting the chemical's potential in therapeutic applications. Notably, the synthesis techniques have enabled the creation of derivatives with varied biological activities, illustrating the compound's versatility in chemical synthesis (Bondock & Gieman, 2015).

Material Science and Photophysical Properties

In the realm of material science, the compound has contributed to the development of new rhenium tricarbonyl complexes. These complexes, characterized by their photophysical properties, have been studied through both experimental and computational methods. The research provides insights into the effects of organic ligands on the optical properties and electronic structure of the complexes, which are crucial for applications in photovoltaics and light-emitting devices (Albertino et al., 2007).

Antimicrobial and Antifungal Activity

Another study focused on the synthesis of novel quinoline derivatives incorporating pyrazoline and pyridine analogues. These compounds were tested for their antibacterial and antifungal activity against various strains, demonstrating their potential as antimicrobial agents. This research underlines the importance of structural modification in enhancing the biological activity of quinoline-based compounds, providing a pathway for the development of new antimicrobial drugs (Desai, Patel, & Dave, 2016).

Catalysis and Chemical Reactions

The compound's derivatives have also been explored for their catalytic properties, particularly in the context of hydroesterification reactions. Such studies not only contribute to the understanding of catalytic mechanisms but also offer practical applications in industrial chemistry, demonstrating the compound's role in facilitating efficient chemical transformations (Matsuda, 1973).

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2/c1-9-11-4-2-3-5-14(11)21-8-12(9)15-13(17)6-10(7-22-15)16(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQDCHZNAXXFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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